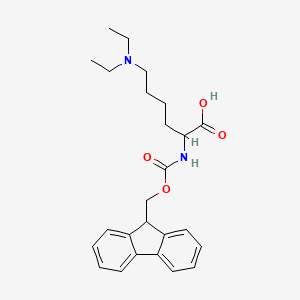

N6,N6-Diethyl-N2-Fmoc-L-Lysine

Beschreibung

N6,N6-Diethyl-N2-Fmoc-L-Lysine is a modified lysine derivative widely used in peptide synthesis and biochemical research. The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino (N2) position and diethyl substituents on the ε-amino (N6) position. The Fmoc group serves as a temporary protecting group, removable under basic conditions, while the N6-diethyl modification provides steric and electronic alterations that influence solubility, reactivity, and interaction with biological targets . This dual-functionalization makes it valuable for creating peptides with tailored properties, such as enhanced stability or site-specific conjugation.

Eigenschaften

Molekularformel |

C25H32N2O4 |

|---|---|

Molekulargewicht |

424.5 g/mol |

IUPAC-Name |

6-(diethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C25H32N2O4/c1-3-27(4-2)16-10-9-15-23(24(28)29)26-25(30)31-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,26,30)(H,28,29) |

InChI-Schlüssel |

FVBQAVPFESVJFN-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N6,N6-Diethyl-N2-Fmoc-L-Lysin beinhaltet typischerweise mehrere Schritte organischer Reaktionen. Eine gängige Methode besteht darin, die Aminogruppe (NH2) und die Carboxylgruppe (COOH) von Lysin jeweils mit Fmoc- und Diethylgruppen zu schützen. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Dimethylformamid (DMF) .

Industrielle Produktionsmethoden: Die industrielle Produktion von N6,N6-Diethyl-N2-Fmoc-L-Lysin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Peptidsynthesizern und Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: N6,N6-Diethyl-N2-Fmoc-L-Lysin wird in der Peptidsynthese als geschütztes Lysinderivat häufig verwendet. Es hilft beim schrittweisen Aufbau von Peptiden, indem ungewollte Nebenreaktionen verhindert werden.

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um Protein-Protein-Interaktionen und Enzym-Substrat-Interaktionen zu untersuchen. Es dient als Baustein für die Synthese von modifizierten Peptiden und Proteinen.

Medizin: In der medizinischen Chemie wird N6,N6-Diethyl-N2-Fmoc-L-Lysin bei der Entwicklung von Peptid-basierten Medikamenten eingesetzt. Es hilft, die Stabilität und Bioverfügbarkeit von therapeutischen Peptiden zu verbessern.

Industrie: In der pharmazeutischen Industrie wird diese Verbindung bei der großtechnischen Synthese von Peptid-basierten Medikamenten und Diagnostika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N6,N6-Diethyl-N2-Fmoc-L-Lysin beinhaltet seine Rolle als geschütztes Lysinderivat in der Peptidsynthese. Die Fmoc-Gruppe sorgt für chemische Stabilität und verhindert ungewollte Nebenreaktionen während der Verlängerung der Peptidkette. Die Diethylgruppen verbessern die Löslichkeit und Reaktivität der Verbindung, wodurch eine effiziente Peptidsynthese erleichtert wird.

Wissenschaftliche Forschungsanwendungen

Chemistry: N6,N6-Diethyl-N2-Fmoc-L-Lysine is widely used in peptide synthesis as a protected lysine derivative. It helps in the stepwise construction of peptides by preventing unwanted side reactions .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of modified peptides and proteins .

Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It helps in enhancing the stability and bioavailability of therapeutic peptides .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents .

Wirkmechanismus

The mechanism of action of N6,N6-Diethyl-N2-Fmoc-L-Lysine involves its role as a protected lysine derivative in peptide synthesis. The Fmoc group provides chemical stability and prevents unwanted side reactions during peptide chain elongation. The diethyl groups enhance the solubility and reactivity of the compound, facilitating efficient peptide synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares N6,N6-Diethyl-N2-Fmoc-L-Lysine with other N6-modified Fmoc-protected lysine derivatives:

*Calculated based on molecular formulas.

Key Observations:

Stability :

- The N6-diethyl group offers greater stability under acidic conditions compared to acid-labile groups like Mmt .

- In contrast, N6-propargyloxycarbonyl derivatives enable bioorthogonal reactions but require careful handling due to copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .

Solubility :

- Bulky substituents like Mmt reduce aqueous solubility but improve compatibility with organic solvents during synthesis .

- Diethyl and dimethyl groups balance moderate hydrophobicity, making them suitable for mixed solvent systems (e.g., DMF/water) .

Biological Interactions :

- Diethylation at N6 may mimic post-translational lysine modifications, such as alkylation, which are studied in epigenetic regulation .

- Acetylated derivatives (e.g., N6-Acetyl-N2-Fmoc-L-Lysine) are used to model lysine acetylation in histones .

B. Comparison with N6-Mmt and N6-Propargyl Derivatives

- N6-Mmt-N2-Fmoc-L-Lysine : Used in convergent peptide synthesis due to its orthogonal protection strategy. However, its large size can hinder coupling reactions in sterically demanding environments .

- N6-Propargyloxycarbonyl-N2-Fmoc-L-Lysine : Enables site-specific conjugation of peptides to azide-modified biomolecules or surfaces, as demonstrated in click chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.